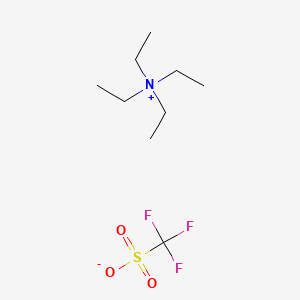

Tetraethylammonium trifluoromethanesulfonate

Descripción

Tetraethylammonium trifluoromethanesulfonate is an organic salt with the chemical formula C9H20F3NO3S. It is a white to almost white crystalline powder that is highly soluble in polar organic solvents like acetonitrile . This compound is known for its strong acidic properties and is widely used in various chemical reactions and industrial applications .

Propiedades

IUPAC Name |

tetraethylazanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20N.CHF3O3S/c1-5-9(6-2,7-3)8-4;2-1(3,4)8(5,6)7/h5-8H2,1-4H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUZYNDBTWXJXKN-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CC)CC.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70189452 | |

| Record name | Tetraethylammonium trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35895-69-3 | |

| Record name | Ethanaminium, N,N,N-triethyl-, 1,1,1-trifluoromethanesulfonate (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35895-69-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tetraethylammonium trifluoromethanesulphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035895693 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tetraethylammonium trifluoromethanesulphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70189452 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraethylammonium trifluoromethanesulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.969 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Direct Alkylation Method Using Ethyl Triflate

One of the most documented and efficient preparation methods involves the direct alkylation of triethylamine with ethyl triflate in an aprotic solvent such as tetrahydrofuran (THF). This method is characterized by the following procedure:

-

- Triethylamine (1.0 mol)

- Ethyl triflate (1.0 mol)

- Tetrahydrofuran (solvent)

- Temperature: 40 °C

- Atmosphere: Nitrogen (inert)

- Reaction time: 30 hours

Procedure:

Triethylamine is dissolved in THF, and ethyl triflate is added. The mixture is stirred under nitrogen at 40 °C for 30 hours. After completion, the reaction mixture is cooled to -80 °C and subjected to vacuum distillation (0.1 Pa) to remove excess reactants. The residue is washed repeatedly with methyl tert-butyl ether at 60 °C under reduced pressure (0.01 MPa) to yield tetraethylammonium trifluoromethanesulfonate as a colorless liquid.-

- Yield: Approximately 87%

- Product: Colorless liquid with high purity

Direct Acid-Base Reaction Using Triflic Acid

A solvent-free or minimal solvent approach involves direct protonation of tetraethylamine with triflic acid:

-

- Tetraethylamine is reacted with trifluoromethanesulfonic acid (triflic acid) under controlled temperature.

- The reaction proceeds to form this compound and releases hydrogen halide or water as by-products depending on conditions.

-

- This method can be performed at room temperature without solvents.

- High atom economy due to minimal waste.

- Produces high-purity ionic liquids suitable for electrochemical applications.

Green Chemistry Approach Using Alkyl Sulfonate Esters

Recent research has introduced a sustainable synthetic route with high atom economy:

-

- Halide-containing tetraethylammonium salts undergo anion exchange with alkyl sulfonate esters such as methyl triflate.

- The reaction releases gaseous alkyl halides (e.g., methyl chloride or bromide) as by-products, which can be captured and reused.

- This method avoids halide contamination in the final product.

-

- High atom economy (close to 100%).

- Eco-friendly with minimal waste.

- Allows synthesis of ionic liquids with diverse substituents without introducing undesired alkyl groups on the nitrogen atom.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Purity & Notes | Advantages | Limitations |

|---|---|---|---|---|---|---|

| Direct Alkylation with Ethyl Triflate | Triethylamine, Ethyl triflate, THF | 40 °C, 30 h, N2 atmosphere | ~87 | High purity, colorless liquid | Straightforward, high yield | Requires ethyl triflate, expensive reagent |

| Anion Exchange (Metathesis) | Tetraethylammonium halide, Sodium triflate | Room temp or reflux | Variable | Halide contamination possible | Uses common reagents | Difficult to remove halide impurities |

| Acid-Base Reaction with Triflic Acid | Tetraethylamine, Triflic acid | Room temp, solvent-free | High | High purity, minimal waste | Green chemistry, solvent-free | Handling strong acid, corrosive |

| Alkyl Sulfonate Ester Exchange | Halide salt, Methyl triflate or similar | Room temp, controlled | High | Halide-free, high atom economy | Eco-friendly, sustainable | Limited scale, requires precise control |

Análisis De Reacciones Químicas

Tetraethylammonium trifluoromethanesulfonate undergoes various chemical reactions, including:

Substitution Reactions: It can act as a nucleophile in substitution reactions, where it replaces other functional groups in organic molecules.

Oxidation and Reduction: While it is not commonly used as an oxidizing or reducing agent, it can participate in redox reactions under specific conditions.

Catalysis: It serves as a catalyst in several organic synthesis reactions, particularly in fluorination processes.

Common reagents used in these reactions include trifluoromethanesulfonic acid, ethyl trifluoromethanesulfonate, and various organic solvents . The major products formed depend on the specific reaction conditions and the substrates involved .

Aplicaciones Científicas De Investigación

Chemical Applications

1. Organic Synthesis

TEATf is widely employed as a reagent and catalyst in organic synthesis, particularly in the formation of fluorinated compounds. Its role as a phase transfer catalyst enhances the efficiency of reactions involving immiscible phases, thereby improving the yields of desired products.

2. Catalysis in Fluorination Processes

TEATf acts as a catalyst in several fluorination reactions, facilitating the introduction of fluorine into organic molecules. This application is critical in producing pharmaceuticals and agrochemicals where fluorinated compounds are often required for enhanced biological activity.

| Application | Description |

|---|---|

| Organic Synthesis | Used as a reagent and catalyst for fluorinated compounds |

| Fluorination | Catalyzes reactions that introduce fluorine into organic molecules |

Biological Applications

1. Ion Channel Modulation

Research indicates that TEATf interacts with various ion channels, such as calcium- and voltage-activated potassium channels, affecting their physiological functions. This property opens avenues for exploring therapeutic applications in neurology and cardiology.

2. Electrochemical Studies

TEATf serves as a supporting electrolyte in electrochemical assays, enhancing the performance of systems like Nafion-based membranes used in fuel cells. Its incorporation improves proton conductivity, making it suitable for high-temperature applications.

| Biological Application | Impact |

|---|---|

| Ion Channel Modulation | Potential therapeutic applications |

| Electrochemical Studies | Enhances performance of fuel cell membranes |

Industrial Applications

1. Production of Specialty Chemicals

TEATf is utilized in the production of specialty chemicals and materials, including advanced polymers and composites. Its ability to enhance reaction rates makes it invaluable in industrial processes.

2. Stabilizer for Supercritical Fluids

In biochemical applications, TEATf stabilizes supercritical fluids used for extraction processes, ensuring consistency and efficiency in chemical extractions.

| Industrial Application | Description |

|---|---|

| Specialty Chemicals | Used in producing advanced polymers and composites |

| Supercritical Fluids | Stabilizes fluids for efficient extraction processes |

Case Studies

In studies involving Nafion-based membranes doped with TEATf, significant improvements were observed in proton conductivity at elevated temperatures (>100 °C) and low humidity conditions. This enhancement is crucial for developing efficient fuel cell technologies.

Mecanismo De Acción

The mechanism of action of tetraethylammonium trifluoromethanesulphonate involves its interaction with various molecular targets. It is known to block autonomic ganglia, calcium- and voltage-activated potassium channels, and nicotinic acetylcholine receptors . This blocking action is due to its ability to bind to specific sites on these channels and receptors, thereby inhibiting their function . The compound’s effects are mediated through its strong ionic interactions and its ability to alter the electrochemical properties of the target molecules .

Comparación Con Compuestos Similares

Tetraethylammonium trifluoromethanesulfonate can be compared with other similar compounds, such as:

Tetrabutylammonium trifluoromethanesulphonate: Similar in structure but with butyl groups instead of ethyl groups.

Tetramethylammonium trifluoromethanesulphonate: Contains methyl groups instead of ethyl groups.

Pyridinium trifluoromethanesulphonate: A pyridinium salt with similar trifluoromethanesulphonate anion.

These compounds share similar chemical properties but differ in their physical properties and specific applications. This compound is unique due to its specific ionic interactions and its effectiveness as a catalyst in fluorination reactions .

Actividad Biológica

Tetraethylammonium trifluoromethanesulfonate (TEATf), with the molecular formula and CAS number 35895-69-3, is a quaternary ammonium salt that has gained attention in various fields, including organic synthesis and electrochemistry. This article provides a comprehensive overview of its biological activity, focusing on its interactions, applications, and relevant research findings.

- Molecular Weight: 279.32 g/mol

- Melting Point: 112-113 °C

- Solubility: Soluble in methanol (0.1 g/mL) and other polar solvents.

Biological Activity Overview

TEATf exhibits several biological activities that make it a valuable reagent in biochemical research:

- Phase Transfer Catalyst : TEATf is utilized as a phase transfer catalyst in organic reactions, facilitating the transfer of reactants between immiscible phases, which enhances reaction rates and yields .

- Electrolyte in Fuel Cells : It serves as an electrolyte additive in high-temperature fuel cells, improving proton conductivity and overall performance .

- Stabilizer for Supercritical Fluids : TEATf stabilizes supercritical fluids, which are crucial for various extraction processes in biochemical applications .

- Biochemical Reagent : As a biochemical reagent, TEATf has applications in life sciences, particularly in studies involving ionic liquids and their interactions with biological molecules .

1. Interaction with Acids

Recent studies have investigated the interaction of TEATf with fumaric acid (FUM) and maleic acid (MAL). These interactions reveal insights into the compound's ability to form stable complexes:

- Complex Formation : TEATf forms stronger complexes with fumaric acid compared to maleic acid due to the availability of hydrogen bonding sites. This was demonstrated through density functional theory (DFT) calculations that modeled the intermolecular interactions .

- Eutectic Behavior : A eutectic point was observed at a molar ratio of 90:10 (FUM:TEATf), resulting in a melting point around 90 °C, indicating significant thermal stability in mixtures .

| Interaction | Eutectic Point | Melting Point |

|---|---|---|

| Fumaric Acid + TEATf | 90:10 | ~90 °C |

| Maleic Acid + TEATf | Not homogeneous | Retains solid phase |

2. Electrochemical Applications

TEATf has been explored for its role in enhancing the performance of Nafion-based membranes used in fuel cells:

- Proton Conductivity : The incorporation of TEATf into Nafion membranes has shown improved electrical performance at elevated temperatures (>100 °C) and low humidity conditions, making it suitable for advanced fuel cell technologies .

3. Safety and Handling

TEATf is classified as an irritant (Xi) and should be handled with care. Safety phrases include:

- S26: In case of contact with eyes, rinse immediately with plenty of water.

- S36: Wear suitable protective clothing.

Q & A

Q. What are the standard methods for synthesizing and purifying TEA-Tf for electrochemical applications?

TEA-Tf is commonly synthesized via metathesis reactions. For example, reacting tetraethylammonium chloride with silver trifluoromethanesulfonate (AgOTf) in anhydrous methanol yields TEA-Tf, followed by filtration to remove AgCl precipitates and solvent evaporation under vacuum . Purification involves recrystallization from ethyl acetate or acetonitrile to achieve >98% purity. Handling requires inert conditions (e.g., nitrogen atmosphere) due to its hygroscopic nature .

Q. How can researchers characterize the ionic conductivity of TEA-Tf in composite membranes?

Broadband dielectric spectroscopy (10⁻²–10⁷ Hz, 5–155°C) is used to measure ionic conductivity. For example, TEA-Tf-doped Nafion membranes show a DC conductivity (σ_DC) of 7.3 × 10⁻³ S/cm at 145°C under anhydrous conditions. Key parameters include water uptake (<5 wt%) and thermal stability (decomposition >250°C) .

Q. What spectroscopic techniques are effective in analyzing TEA-Tf interactions in polymer matrices?

- FT-IR ATR : Identifies hydrogen bonding between TEA⁺ cations and sulfonic acid groups in Nafion.

- Micro-Raman spectroscopy : Probes trifluoromethanesulfonate (OTf⁻) anion mobility and coordination with metal ions (e.g., Ni²⁺ in catalytic systems) .

Advanced Research Questions

**How does TEA-Tf resolve crystallographic disorder in coordination complexes?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.